1,1,1,3-四氯癸烷

描述

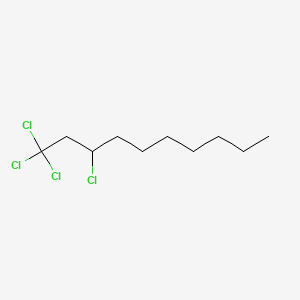

1,1,1,3-Tetrachlorodecane , also known by its chemical formula C<sub>10</sub>H<sub>18</sub>Cl<sub>4</sub> , is a chlorinated organic compound. It belongs to the class of chlorinated alkanes and is characterized by its four chlorine atoms attached to a decane backbone. This compound is colorless, and its physical properties make it a useful solvent in various applications.

Synthesis Analysis

The synthesis of 1,1,1,3-Tetrachlorodecane typically involves chlorination reactions. One common method is the chlorination of 1,1,1,3-Tetrachloropropane , which results in the replacement of one hydrogen atom with a chlorine atom at each position. The reaction proceeds under controlled conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of 1,1,1,3-Tetrachlorodecane consists of a linear decane chain (10 carbon atoms) with four chlorine atoms attached. The chlorine atoms are symmetrically distributed along the carbon backbone. The compound’s 3D structure reveals the spatial arrangement of these atoms.

Chemical Reactions Analysis

- Dehydrochlorination : Under specific conditions, 1,1,1,3-Tetrachlorodecane can undergo dehydrochlorination, leading to the removal of a chlorine atom and the formation of a double bond between adjacent carbon atoms.

- Substitution Reactions : The chlorine atoms can be replaced by other functional groups, such as hydroxyl groups or amines, through substitution reactions.

- Reductive Dechlorination : In environmental contexts, microbial processes can lead to the reductive dechlorination of this compound, converting it into less chlorinated forms.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -20°C

- Boiling Point : Around 250°C

- Solubility : Soluble in organic solvents, such as dichloromethane and chloroform

- Density : 1.45 g/cm³

- Vapor Pressure : Low

- Stability : Stable under normal conditions

科学研究应用

Synthesis and Chemical Properties

Preparation and Catalysis

1,1,1,3-Tetrachlorodecane可以使用氯化铁、腈和磷酸酯作为催化剂,从乙烯和四氯化碳合成。在最佳条件下,该过程可实现对四氯化碳的高达90%的转化率和对1,1,1,3-四氯癸烷的高达80%的选择性(Yang Hui-e, 2010)。

Conformational Analysis

通过在不同溶剂中使用PMR方法研究了相关化合物1,1,1,3-四氯丙烷的构象状态。这项研究为了解在不同溶剂中类似氯化化合物如1,1,1,3-四氯癸烷的行为提供了见解(B. Énglin等,1973)。

Radical Reactions and Polymer Chemistry

在协同催化剂的存在下,1,1,1,3-四氯丙烷与乙烯基氯化物发生加成反应,形成包括CHCl2CH2CCl2CH2CHCl2在内的各种化学结构,这是中间自由基中1,5-氢转移的产物。这展示了它在聚合物化学和自由基反应研究中的潜力(N. A. Kuz’mina等,1976)。

Adduct Formation and Chemical Reactions

研究了1,1,1,3-四氯丙烷在Fe(CO)5等催化剂存在下与各种烯烃的加成反应。这项研究揭示了1,1,1,3-四氯癸烷的反应性和潜在化学应用(E. T. Chukovskaya et al., 1972)。

Environmental and Analytical Chemistry5. Homogeneous Degradation: 在水溶液中使用过氧化氢、铁和紫外光研究了多氯烷烃如1,2,9,10-四氯癸烷的均相降解,该化合物在结构上类似于1,1,1,3-四氯癸烷。这项研究对于了解这类化合物的环境命运和潜在的修复方法至关重要(T. El-Morsi et al., 2002)。

- Nuclear Quadrupole Resonance (NQR) Analysis: 使用35Cl NQR数据研究1,1,1,3-四氯丙烷晶体结构的动力学模型,提供了有关分子振动和重新定位的宝贵信息,这对于研究类似氯化化合物如1,1,1,3-四氯癸烷可能是相关的(A. Danilov et al., 1979)。

安全和危害

- Toxicity : 1,1,1,3-Tetrachlorodecane is toxic if ingested, inhaled, or absorbed through the skin. It can cause liver and kidney damage.

- Environmental Impact : Persistent in the environment, it may accumulate in soil and water.

- Safety Precautions : Handle with care, use appropriate protective equipment, and avoid exposure.

未来方向

Research on 1,1,1,3-Tetrachlorodecane should focus on:

- Environmental Fate : Investigate its behavior in soil and water systems.

- Health Effects : Further study its toxicological impact on humans and wildlife.

- Alternatives : Explore safer alternatives for its industrial applications.

属性

IUPAC Name |

1,1,1,3-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOJVPCYHTCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872677 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3-Tetrachlorodecane | |

CAS RN |

51755-60-3 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)